

Cilastatin Sodium in Antibiotic Potentiation Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Cytostatin sodium	
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Introduction

Cilastatin sodium is a renal dehydropeptidase-I (DHP-I) inhibitor that plays a crucial role in antibiotic therapy, primarily through its synergistic combination with the carbapenem antibiotic, imipenem. DHP-I is an enzyme located in the brush border of renal tubules that rapidly metabolizes and inactivates imipenem, reducing its therapeutic efficacy and potentially leading to nephrotoxicity. By inhibiting DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing its plasma concentration, prolonging its half-life, and ensuring its delivery to the site of infection. This document provides detailed application notes, experimental protocols, and quantitative data on the use of cilastatin sodium in antibiotic potentiation studies.

Mechanism of Action

Cilastatin's primary mechanism of action in antibiotic potentiation is the inhibition of renal dehydropeptidase-I (DHP-I). This enzyme is responsible for the hydrolysis of the beta-lactam ring of imipenem, rendering it inactive. By binding to DHP-I, cilastatin effectively blocks this degradation, leading to higher urinary and systemic concentrations of active imipenem.[1][2][3]

Beyond its well-established role with imipenem, emerging research suggests that cilastatin may offer nephroprotective effects when co-administered with other antibiotics, such as vancomycin and gentamicin.[4][5] The proposed mechanisms for this broader nephroprotection include the reduction of reactive oxygen species (ROS) production and apoptosis in renal cells.



Data Presentation

Table 1: Pharmacokinetic Parameters of Imipenem with

and without Cilastatin

Parameter	Imipenem Alone	lmipenem + Cilastatin	Reference
Plasma Half-life	~1 hour	~1 hour	[1]
Urinary Excretion of Active Drug	6-38%	~70%	[1]
Plasma Clearance	Variable	12.1 (± 0.06) L/h/1.73 m ²	[2]

Table 2: In Vitro Activity of Imipenem/Cilastatin against

Various Bacterial Isolates

Bacterial Species	Number of Isolates	MIC₅₀ (μg/mL)	MIC ₉₀ (µg/mL)	Reference
Escherichia coli	20	0.25	0.5	[6]
Klebsiella pneumoniae	20	0.25	1	[6]
Pseudomonas aeruginosa	20	2	>8	[6]
Enterobacter cloacae	20	0.25	0.5	[6]
Staphylococcus aureus (MSSA)	20	≤0.06	≤0.06	[7]
Staphylococcus aureus (MRSA)	25	8	32	[7]



Table 3: Effect of Cilastatin on the In Vitro Activity of

Vancomycin and Gentamicin

Antibiotic	Bacterial Species	MIC without Cilastatin (μg/mL)	MIC with Cilastatin (200 μg/mL)	Reference
Vancomycin	Staphylococcus aureus (MRSA)	1-2	1-2	[8]
Vancomycin	Enterococcus faecalis	2-4	2-4	[8]
Gentamicin	Staphylococcus aureus	0.5-2	0.5-2	
Gentamicin	Escherichia coli	1-4	1-4	

Note: The data in Table 3 indicates that cilastatin does not significantly alter the Minimum Inhibitory Concentration (MIC) of vancomycin or gentamicin, suggesting its role with these antibiotics is primarily nephroprotective rather than a direct potentiation of antibacterial activity.

Experimental Protocols Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Materials:

- Test antibiotics (e.g., imipenem, vancomycin)
- Cilastatin sodium
- Bacterial strains of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates



Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

- Prepare Stock Solutions: Prepare stock solutions of the test antibiotic and cilastatin in a suitable solvent (e.g., sterile water or DMSO).
- Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Set up the Checkerboard Plate:
 - Along the x-axis of the 96-well plate, perform serial twofold dilutions of the test antibiotic in CAMHB.
 - Along the y-axis, perform serial twofold dilutions of cilastatin in CAMHB.
 - The resulting plate will have a gradient of concentrations for both compounds.
 - Include control wells with no antibiotic, only the test antibiotic, and only cilastatin.
- Inoculation: Inoculate each well with the prepared bacterial suspension.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Data Analysis:
 - Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
 - Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula:
 FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
 - Interpretation of FIC Index:



■ ≤ 0.5	: Synergy
•	0.5 to 4: Additive or Indifference
•	4: Antagonism

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

Materials:

- · Test antibiotic and cilastatin
- · Bacterial strain of interest
- CAMHB
- Sterile culture tubes
- Sterile saline or phosphate-buffered saline (PBS) for dilutions
- · Agar plates for colony counting

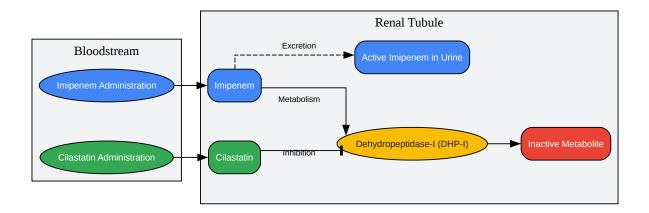
Procedure:



- Prepare Inoculum: Prepare a logarithmic phase bacterial culture in CAMHB with a starting concentration of approximately 5×10^5 to 5×10^6 CFU/mL.
- Set up Test Conditions: Prepare culture tubes with CAMHB containing:
 - No drug (growth control)
 - Test antibiotic at a specific concentration (e.g., 1x or 2x MIC)
 - Cilastatin alone
 - Test antibiotic and cilastatin in combination
- Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 37°C with shaking.
- Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
- Viable Cell Counting: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.
- Data Analysis:
 - Count the number of colonies to determine the CFU/mL at each time point.
 - Plot the log10 CFU/mL versus time for each condition.
 - Interpretation:
 - Bactericidal activity: ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
 - Bacteriostatic activity: < 3-log10 reduction in CFU/mL.
 - Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

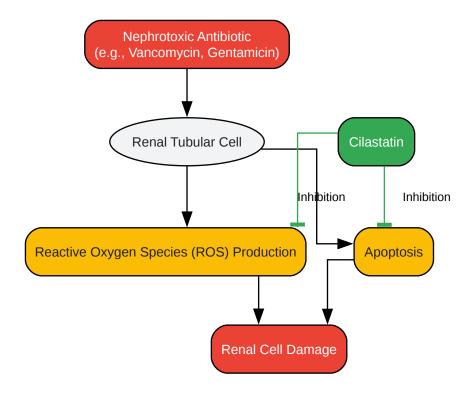
Visualizations





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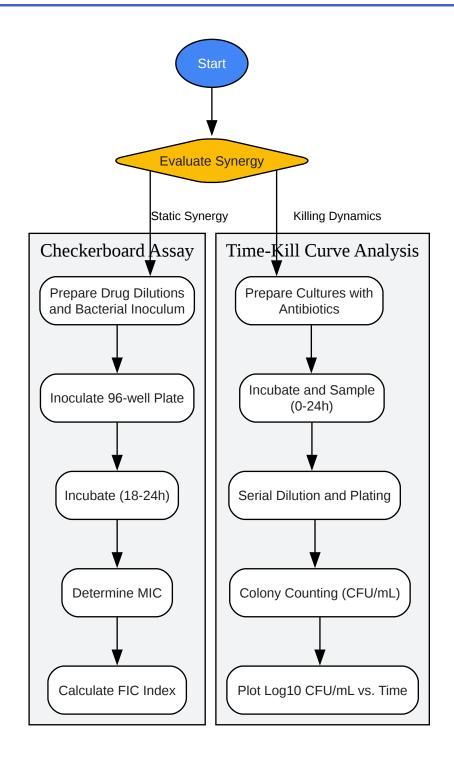
Caption: Mechanism of Imipenem Potentiation by Cilastatin.



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Caption: Proposed Mechanism of Cilastatin-Mediated Nephroprotection.





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Caption: Experimental Workflow for Antibiotic Potentiation Studies.



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